molecular formula C6H4BrF3N2S B13650055 5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine

5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine

Cat. No.: B13650055
M. Wt: 273.08 g/mol
InChI Key: MVKYSPRALJXSOR-UHFFFAOYSA-N
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Description

5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrF3N2S. This compound is characterized by the presence of a bromine atom, a trifluoromethylthio group, and an amine group attached to a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the bromination of 3-((trifluoromethyl)thio)pyridin-2-amine using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable building block in various applications .

Properties

Molecular Formula

C6H4BrF3N2S

Molecular Weight

273.08 g/mol

IUPAC Name

5-bromo-3-(trifluoromethylsulfanyl)pyridin-2-amine

InChI

InChI=1S/C6H4BrF3N2S/c7-3-1-4(5(11)12-2-3)13-6(8,9)10/h1-2H,(H2,11,12)

InChI Key

MVKYSPRALJXSOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1SC(F)(F)F)N)Br

Origin of Product

United States

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